molecular formula C22H18N4O4 B12447958 N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)

N,N'-[benzene-1,4-diyldi(E)methylylidene]bis(2-methyl-3-nitroaniline)

Cat. No.: B12447958
M. Wt: 402.4 g/mol
InChI Key: FKKBASWAQRIYPG-UHFFFAOYSA-N
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Description

(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine is an organic compound characterized by its complex structure, which includes nitro and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine typically involves the condensation of 2-methyl-3-nitroaniline with 4-formylbenzenamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    Caffeine: An alkaloid with a purine structure, known for its stimulant properties.

    Other Nitroanilines: Compounds with similar nitro and amino groups attached to an aromatic ring.

Uniqueness

(E)-N-(2-methyl-3-nitrophenyl)-1-{4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]phenyl}methanimine is unique due to its specific arrangement of nitro and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-methyl-3-nitrophenyl)-1-[4-[(2-methyl-3-nitrophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C22H18N4O4/c1-15-19(5-3-7-21(15)25(27)28)23-13-17-9-11-18(12-10-17)14-24-20-6-4-8-22(16(20)2)26(29)30/h3-14H,1-2H3

InChI Key

FKKBASWAQRIYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=C(C=C2)C=NC3=C(C(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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